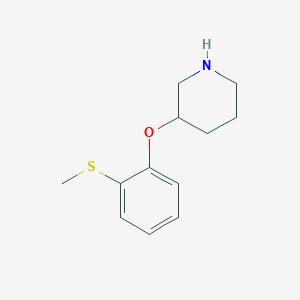
3-(2-(Methylthio)phenoxy)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(Methylthio)phenoxy)piperidine is an organic compound with the molecular formula C12H17NOS It consists of a piperidine ring substituted with a 2-(methylthio)phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Methylthio)phenoxy)piperidine can be achieved through several synthetic routes. One common method involves the reaction of 2-(methylthio)phenol with piperidine in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction proceeds through nucleophilic substitution, where the phenoxide ion attacks the piperidine ring, forming the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(2-(Methylthio)phenoxy)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles, such as amines or alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
3-(2-(Methylthio)phenoxy)piperidine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drug candidates.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-(Methylthio)phenoxy)piperidine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-(2-(Methylthio)phenoxy)ethylamine: Similar structure but with an ethylamine group instead of a piperidine ring.
2-(Methylthio)phenol: The parent compound with a hydroxyl group instead of the piperidine ring.
3-(2-(Methylthio)phenoxy)propylamine: Similar structure but with a propylamine group.
Uniqueness
3-(2-(Methylthio)phenoxy)piperidine is unique due to the presence of both the piperidine ring and the 2-(methylthio)phenoxy group. This combination imparts specific chemical and biological properties that are distinct from other similar compounds. The piperidine ring provides structural rigidity and potential for interaction with biological targets, while the 2-(methylthio)phenoxy group contributes to the compound’s reactivity and potential biological activity.
Properties
Molecular Formula |
C12H17NOS |
|---|---|
Molecular Weight |
223.34 g/mol |
IUPAC Name |
3-(2-methylsulfanylphenoxy)piperidine |
InChI |
InChI=1S/C12H17NOS/c1-15-12-7-3-2-6-11(12)14-10-5-4-8-13-9-10/h2-3,6-7,10,13H,4-5,8-9H2,1H3 |
InChI Key |
ZEYNPCBTZLBRQG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1OC2CCCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


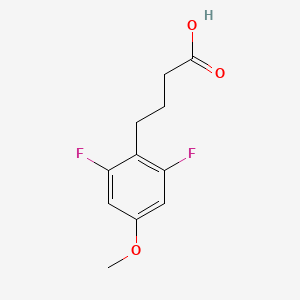
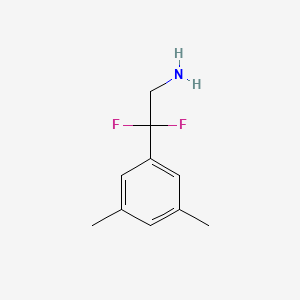
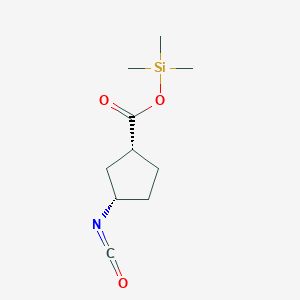
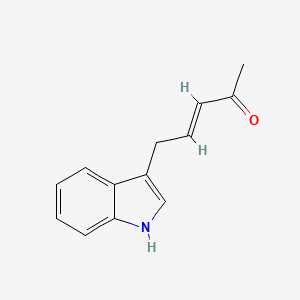
![7-ethynyl-1H,2H,3H-pyrazolo[1,5-a]imidazole](/img/structure/B13529732.png)



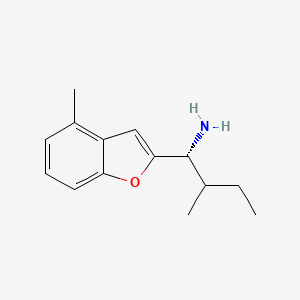

![8-Methylpyrido[4,3-d]pyrimidin-5-amine](/img/structure/B13529777.png)

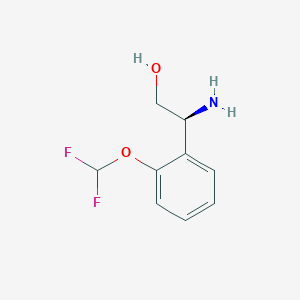
![7-Methyl-8-oxa-2-azaspiro[4.5]decanehydrochloride](/img/structure/B13529806.png)
